9-(azidomethyl)anthracene
Description
Strategic Positioning of 9-(Azidomethyl)anthracene within Azide-Anthracene Hybrid Systems
The compound this compound represents a strategic convergence of the fluorescent anthracene (B1667546) core and the reactive azide (B81097) group. This hybrid structure possesses the inherent photophysical properties of anthracene alongside the versatile chemical reactivity of the azide.
The unique combination of a fluorescent reporter (anthracene) and a versatile reactive handle (azide) in a single molecule makes this compound a subject of significant academic interest. smolecule.com Its potential applications span from being a precursor in the synthesis of heterocyclic compounds to its use in bioorthogonal labeling for tracking biomolecules. smolecule.com The compound's ability to undergo fluorogenic "click" reactions, where it transforms from non-fluorescent to fluorescent upon reaction, is particularly valuable for developing chemical sensors and probes. Further investigation into its synthesis, reactivity, and photophysical properties is crucial for unlocking its full potential in materials science, chemical biology, and medicinal chemistry. smolecule.comdiva-portal.org
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₁N₃ |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | This compound |
| Physical Description | Yellow solid |
| CAS Number | 195133-98-3 |
Data sourced from PubChem and other chemical suppliers. smolecule.comnih.gov
Synthesis of this compound
A common laboratory method for the synthesis of this compound involves a two-step process:
Halogenation: The synthesis typically begins with the bromination or chlorination of anthracene at the 9-methyl position to produce 9-(halomethyl)anthracene. For instance, reacting anthracene with a brominating agent can yield 9-(bromomethyl)anthracene (B1265701). smolecule.com
Azidation: The resulting 9-(halomethyl)anthracene is then treated with an azide salt, such as sodium azide (NaN₃), in a suitable solvent like dimethylformamide (DMF). smolecule.com This is a nucleophilic substitution reaction where the halide is displaced by the azide ion to form this compound.
Properties
CAS No. |
195133-98-3 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Precursor Derivatization for 9 Azidomethyl Anthracene
Established Synthetic Pathways to 9-(Azidomethyl)anthracene
The principal and most widely employed methods for the synthesis of this compound rely on the nucleophilic substitution of a suitable leaving group at the 9-methyl position of the anthracene (B1667546) core by an azide-containing nucleophile. Halogenated precursors, particularly chloro-, bromo-, and iodo-derivatives, are the most common starting materials for these transformations.
Nucleophilic Substitution of Halogenated Anthracene Precursors
The high reactivity of the benzylic-like position of the 9-methyl group in anthracene facilitates nucleophilic substitution reactions. The choice of the halogen atom can influence the reaction conditions and kinetics due to the differing nature of the carbon-halogen bond.
The conversion of 9-(chloromethyl)anthracene (B151802) to this compound is a frequently utilized synthetic route. This reaction is typically achieved by treating the chlorinated precursor with an azide (B81097) salt, most commonly sodium azide (NaN₃). The reaction is generally carried out in a polar aprotic solvent to facilitate the dissolution of the azide salt and promote the S_N2 reaction mechanism.
Detailed research findings indicate that the reaction proceeds efficiently in solvents such as dimethylformamide (DMF). In a typical procedure, 9-(chloromethyl)anthracene is reacted with sodium azide in DMF. The reaction may require heating to ensure a reasonable reaction rate and high conversion. For instance, stirring the reaction mixture at elevated temperatures, such as 80°C, for a few hours leads to the formation of the desired product. mdpi.com The addition of a catalytic amount of potassium iodide can sometimes be employed to facilitate the reaction through an in-situ Finkelstein reaction, where the more reactive 9-(iodomethyl)anthracene (B1627058) is formed as an intermediate. mdpi.com
| Precursor | Reagent | Solvent | Temperature | Time | Yield |
| 9-(Chloromethyl)anthracene | Sodium Azide (NaN₃) | DMF | 80 °C | 2 hours | 95% |
| 9-(Chloromethyl)anthracene | Sodium Azide (NaN₃), Potassium Iodide (catalytic) | DMF | 80 °C | 2 hours | High |
The synthesis of this compound from 9-(bromomethyl)anthracene (B1265701) is another well-established and efficient method. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the reaction conditions for this conversion can sometimes be milder.
The reaction involves the treatment of 9-(bromomethyl)anthracene with sodium azide in a suitable solvent. Dimethylformamide (DMF) is a commonly used solvent for this transformation. The reaction is typically stirred at a moderately elevated temperature, for example at 50 °C, for a couple of hours to ensure complete conversion. Following the reaction, the product is often isolated by precipitation upon the addition of water and can be further purified by extraction and recrystallization. A reported procedure gives a high yield of the desired this compound.
| Precursor | Reagent | Solvent | Temperature | Time | Yield |
| 9-(Bromomethyl)anthracene | Sodium Azide (NaN₃) | DMF | 50 °C | 2 hours | Not specified, but generally high |
The conversion of 9-(iodomethyl)anthracene to this compound represents a plausible synthetic route, leveraging the high reactivity of the iodo-substituent as an excellent leaving group in nucleophilic substitution reactions. While specific, detailed experimental procedures for this direct conversion are not as extensively documented in readily available literature as for the chloro- and bromo-analogs, the principles of nucleophilic substitution strongly support its feasibility.
The Finkelstein reaction, which involves the conversion of an alkyl chloride or bromide to an alkyl iodide, is often used to increase the rate of subsequent nucleophilic substitution reactions. This suggests that 9-(iodomethyl)anthracene would react readily with sodium azide. The reaction would likely proceed under mild conditions, possibly at or slightly above room temperature, in a polar aprotic solvent like DMF or acetone. The formation of 9-(iodomethyl)anthracene as a reactive intermediate in the conversion of 9-(chloromethyl)anthracene further supports its role as a viable precursor. mdpi.com
| Precursor | Reagent | Solvent | Temperature | Time | Yield |
| 9-(Iodomethyl)anthracene | Sodium Azide (NaN₃) | DMF or Acetone | Room Temperature to mild heating | Not specified | Not specified |
Alternative Synthetic Routes and Methodological Innovations
An important alternative pathway for the synthesis of this compound begins with 9-hydroxymethylanthracene. This method involves a two-step process: the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution with an azide.
In a representative procedure, 9-hydroxymethylanthracene is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the intermediate 9-(chloromethyl)anthracene. This reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) (DCM) at a low temperature (e.g., 0 °C) to control the reactivity, followed by warming to room temperature. After the formation of the chlorinated intermediate, the solvent is removed, and the crude product is then dissolved in a polar aprotic solvent like DMF. The subsequent addition of sodium azide and heating the mixture (e.g., at 50 °C) leads to the formation of this compound. This indirect route is particularly useful when 9-hydroxymethylanthracene is a more accessible starting material than the halogenated precursors.
| Starting Material | Intermediate | Reagents | Solvents | Key Steps |
| 9-Hydroxymethylanthracene | 9-(Chloromethyl)anthracene | 1. Thionyl Chloride (SOCl₂) 2. Sodium Azide (NaN₃) | 1. Dichloromethane (DCM) 2. Dimethylformamide (DMF) | 1. Chlorination of the alcohol. 2. Nucleophilic substitution with azide. |
Optimization of Reaction Conditions and Yield Enhancement Strategies
The primary synthetic route to this compound involves the nucleophilic substitution of a halide in 9-(halomethyl)anthracene with an azide salt. The choice of starting material, solvent, and reaction temperature significantly influences the reaction's efficiency and yield.
A common precursor for this synthesis is 9-(chloromethyl)anthracene. The reaction with sodium azide in acetonitrile, when refluxed overnight at 85 °C, has been reported to yield this compound in high purity (98%). epstem.net An alternative and widely used precursor is 9-(bromomethyl)anthracene. The synthesis from this compound typically involves reacting it with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Another synthetic approach starts from 9-hydroxymethylanthracene. This method involves a two-step process where the hydroxyl group is first converted to a good leaving group, followed by substitution with azide. For instance, treatment of 9-hydroxymethylanthracene with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0 °C, followed by warming to room temperature, yields the corresponding chloromethyl intermediate. This intermediate, without further purification, is then reacted with sodium azide in DMF at 50 °C for one hour to produce this compound with a high yield of 93%. beilstein-journals.org
For industrial-scale synthesis, optimization focuses on cost-effectiveness, safety, and efficiency. Solvents with high boiling points and lower toxicity, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, are preferred to facilitate reflux conditions.
A different synthetic pathway avoids the use of halomethylated anthracenes altogether. This alternative route begins with the reductive amination of 9-formylanthracene to produce 9-(aminomethyl)anthracene. The subsequent diazotization of the resulting primary amine with sodium nitrite (B80452) (NaNO₂) in an acidic medium, followed by treatment with sodium azide, yields the final product.
Below is a table summarizing various synthetic strategies for this compound.
| Precursor | Reagents | Solvent | Conditions | Yield |
| 9-(Chloromethyl)anthracene | Sodium Azide (NaN₃) | Acetonitrile (CH₃CN) | Reflux at 85°C, overnight | 98% epstem.net |
| 9-(Bromomethyl)anthracene | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Elevated temperatures | Not specified |
| 9-Hydroxymethylanthracene | 1. Thionyl Chloride (SOCl₂) 2. Sodium Azide (NaN₃) | 1. Dichloromethane (DCM) 2. Dimethylformamide (DMF) | 1. 0°C to room temp, 1h 2. 50°C, 1h | 93% beilstein-journals.org |
| 9-Formylanthracene | 1. Reductive Amination 2. Sodium Nitrite (NaNO₂), Sodium Azide (NaN₃) | Not specified | Not specified | Not specified |
Derivatization of this compound for Advanced Building Blocks
The azide functionality in this compound makes it a versatile building block for the synthesis of more complex molecules, particularly through "click chemistry" reactions.
Synthesis of Triazole-Containing Anthracene Conjugates
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a prominent reaction for this compound. smolecule.com This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.net
A key feature of this reaction is its fluorogenic nature. This compound itself is non-fluorescent due to a photoinduced electron transfer (PET) process where the azido (B1232118) group quenches the fluorescence of the anthracene core. researchgate.net However, upon reaction with an alkyne to form a triazole, this quenching mechanism is blocked, and the resulting triazole-containing anthracene conjugate exhibits strong fluorescence. researchgate.net
For example, the reaction of this compound with phenylacetylene, catalyzed by copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, yields the highly fluorescent 3-(anthracen-9-ylmethyl)-5-phenyltriazole. researchgate.net This principle has been utilized to create fluorescent sensors and probes. For instance, a novel fluorescent sensor was developed by coupling this compound with a quinoline-alkyne derivative. epstem.net
The efficiency of the CuAAC reaction can be influenced by the catalyst and reaction conditions. While standard copper catalysts are effective, research has also explored the use of specialized catalytic systems, such as "clickase" single-chain nanoparticles, to enhance catalytic activity. researchgate.net However, some studies have noted that reactions with this compound can sometimes result in lower yields compared to other azides. acs.org
The table below presents examples of triazole-containing anthracene conjugates synthesized from this compound.
| Alkyne Reactant | Catalyst System | Product | Application |
| Phenylacetylene | CuSO₄ / Sodium Ascorbate | 3-(Anthracen-9-ylmethyl)-5-phenyltriazole | Fluorescent Dye Synthesis researchgate.net |
| 8-(prop-2-ynyloxy)quinoline-2-carbaldehyde | CuSO₄·5H₂O / Sodium Ascorbate | Quinoline-triazole-anthracene conjugate | Fluorescent Sensor epstem.net |
| (Prop-2-yn-1-yloxy)benzene | Nanorotors [Cu₂(55)(60)(X)]²⁺ | Triazole-anthracene conjugate | Supramolecular Catalysis beilstein-journals.org |
Incorporation into Supramolecular Frameworks
This compound is a valuable component in the construction of complex supramolecular architectures. Its ability to participate in click reactions allows for its covalent attachment to larger molecular scaffolds.
One notable application is in the synthesis of functionalized calix researchgate.netresorcinols. These macrocycles can be decorated with anthracene units by reacting a calix researchgate.netresorcinol derivative bearing terminal alkyne groups with this compound. researchgate.netresearchgate.net This approach allows for the creation of large, well-defined structures with specific photophysical properties, such as dual emission in the solid state. researchgate.netresearchgate.net
Furthermore, this compound has been used as a "stopper" in the synthesis of rotaxanes, which are mechanically interlocked molecular architectures. uva.es In this context, the azide group of this compound reacts with a terminal alkyne on a linear "thread" that is pre-complexed with a macrocyclic "wheel," effectively trapping the wheel on the thread. uva.es These rotaxane-based systems can function as molecular shuttles and have applications in areas like switchable catalysis. uva.es
Precursor Role in Complex Heterocyclic Synthesis
Beyond the formation of triazoles, this compound serves as a precursor for other heterocyclic systems. The azide group is a versatile functional group that can undergo various transformations.
For example, the azide can be reduced to a primary amine, yielding 9-(aminomethyl)anthracene. smolecule.com This amine can then be used as a building block in further synthetic steps. A study demonstrated the synthesis of 9-aminomethyl anthracene from 9-azidomethyl anthracene using triphenylphosphine (B44618) in tetrahydrofuran (B95107) (THF). figshare.com
The azide group can also participate in other types of cycloaddition reactions, expanding its utility in heterocyclic synthesis. While the CuAAC reaction is the most prominent, other reaction pathways can lead to different heterocyclic cores. This versatility makes this compound a valuable intermediate in the synthesis of a wide range of complex organic molecules. smolecule.com
Reactivity Profiles and Mechanistic Investigations of 9 Azidomethyl Anthracene
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, and 9-(azidomethyl)anthracene is an important substrate for this reaction. This process involves the reaction of the azide (B81097) group with an alkyne to form a stable 1,2,3-triazole ring. A significant feature of this reaction with this compound is the notable increase in fluorescence upon the formation of the triazole product, a phenomenon attributed to the suppression of photoinduced electron transfer (PET) quenching that occurs in the azide form. rsc.org This fluorogenic property is particularly useful for monitoring reaction kinetics and for applications in bio-imaging. rsc.org
Catalytic Systems and Efficiency Optimization (e.g., Cu(II)/PMDETA, photoinduced)
To enhance the efficiency and applicability of CuAAC, various catalytic systems have been developed. A common approach involves the in situ reduction of air-stable Cu(II) salts to the active Cu(I) catalyst. rsc.org
A prominent system utilizes a Cu(II) source, such as copper(II) chloride (CuCl₂), in conjunction with the ligand N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA). rsc.orgbeilstein-journals.org The reduction of Cu(II) to Cu(I) can be initiated by various means, including chemical reducing agents or photochemical methods.
Photoinduced CuAAC: This method offers spatial and temporal control over the reaction. rsc.org Germyl radicals, generated from photoinitiators like dibenzoyldiethylgermane (DBDEG) under visible light, can efficiently reduce Cu(II) to Cu(I). rsc.org Another approach employs exfoliated two-dimensional few-layer black phosphorus nanosheets (BPNs) as photocatalysts under white LED or even near-infrared (NIR) light. beilstein-journals.org Upon irradiation, BPNs generate excited electrons that reduce the Cu(II) complex to the catalytically active Cu(I) species. beilstein-journals.org Sodium pyruvate (B1213749) has also been demonstrated as a biocompatible photo-reducing agent under UV light, enabling the reaction to proceed in the presence of biological materials. rsc.org
The choice of ligand and the copper counter-ion can significantly impact the reaction kinetics. For instance, using copper(II) bromide with the ligand 1,1,4,7,10,10-hexamethylenetetramine (HMTETA) has shown faster polymerization kinetics compared to other systems. nih.gov The nature of the anion also plays a role; weakly coordinating anions like tetrafluoroborate (B81430) can lead to faster reaction completion compared to halides such as iodide. nih.gov
Table 1: Comparison of Catalytic Systems for CuAAC of this compound
| Catalytic System | Reducing Agent/Initiator | Conditions | Key Features |
|---|---|---|---|
| Cu(II)Cl₂/PMDETA | Dibenzoyldiethylgermane (DBDEG) | Visible Light (400-500 nm) | High yields, versatile for various functional groups. rsc.org |
| Cu(II)Cl₂/PMDETA | Black Phosphorus Nanosheets (BPNs) | White LED or NIR Light | Works under long-wavelength irradiation, suitable for macromolecular synthesis. beilstein-journals.org |
| CuSO₄/Ligand | Sodium Ascorbate | Room Temperature, Aqueous Solution | Classic system, but can be sensitive to oxygen. rsc.org |
| Cu(II)/PMDETA | Photoactivated Chain-Transfer Agent (CTA) | Blue Light | Integrated with RAFT polymerization for self-assembly. nih.gov |
| Cu(II)Br₂/HMTETA | Norrish Type I or II Photoinitiator | UV/Visible Light | Fast polymerization kinetics. nih.gov |
Kinetic Studies of CuAAC with this compound
Kinetic investigations of CuAAC reactions are crucial for understanding the reaction mechanism and optimizing conditions. The fluorogenic nature of the reaction with this compound, where the triazole product is significantly more fluorescent than the starting azide, provides a convenient method for real-time monitoring of the reaction progress. rsc.org
Studies have shown that the kinetics can be influenced by several factors:
Ligand Choice: The structure of the ligand complexed to the copper center affects the catalyst's activity and stability. nih.gov
Anion of the Copper Salt: As mentioned, weakly coordinating anions generally lead to faster reactions. nih.gov
Reactant Structure: The electronic and steric properties of both the azide and the alkyne can influence the reaction rate. beilstein-journals.org
Solvent: The reaction medium can affect the solubility and stability of the catalytic species. beilstein-journals.org
The reaction often exhibits an induction period, particularly in photoinitiated systems, which can be manipulated by the addition of external reagents or by altering the catalyst components. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of [3+2] cycloaddition that occurs between an azide and a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO). magtech.com.cnmpg.de A key advantage of SPAAC is that it proceeds without the need for a metal catalyst, making it highly suitable for applications in living systems where the toxicity of copper is a concern. magtech.com.cn The driving force for this reaction is the release of ring strain in the cycloalkyne. magtech.com.cn
This compound can participate in SPAAC reactions, allowing for its conjugation to molecules functionalized with strained alkynes. mpg.de This catalyst-free approach is valuable in bioorthogonal chemistry for the selective labeling of biomolecules under physiological conditions. The reaction rate and efficiency of SPAAC are highly dependent on the structure and strain of the cycloalkyne used. magtech.com.cn For instance, the introduction of fluorine atoms or the oxidation of a hydroxyl group on the cyclooctyne (B158145) ring can significantly increase the reaction rate. magtech.com.cn
Diels-Alder Reactions of the Anthracene (B1667546) Moiety
The anthracene core of this compound can act as a diene in Diels-Alder [4+2] cycloaddition reactions. nih.gov Traditionally, anthracene undergoes cycloaddition at its central 9,10-positions. nih.govresearchgate.net This preference is governed by the greater aromatic stabilization energy of the product formed by reaction at the central ring. nih.gov
Regioselectivity and Stereochemical Control in Cycloadditions
The regioselectivity of the Diels-Alder reaction with substituted anthracenes is a key consideration. While reaction at the 9,10-positions is typical for unsubstituted anthracene, the presence of substituents can influence the outcome. nih.govorientjchem.org For instance, sterically demanding substituents at the 9 and 10 positions can favor reaction at the terminal rings. nih.gov
Recent research has shown that it is possible to reverse the typical regioselectivity by introducing electron-donating groups onto the terminal rings of the anthracene system. nih.gov This strategy activates the terminal ring for [4+2]-cycloaddition. nih.gov
In reactions with unsymmetrical dienophiles, such as citraconic anhydride (B1165640), 9-substituted anthracenes with electron-releasing groups preferentially form the ortho regioisomer. researchgate.net The stereochemistry of the Diels-Alder reaction is also well-defined, with the relative configurations of the reactants being preserved in the product adduct. libretexts.org When cyclic dienes are used, the formation of endo products is often favored. libretexts.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 9-(chloromethyl)anthracene (B151802) |
| 1,2,3-triazole |
| Phenylacetylene |
| 3-(anthracen-9-ylmethyl)-5-phenyltriazole |
| Copper(I) |
| Copper(II) |
| N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) |
| Dibenzoyldiethylgermane (DBDEG) |
| Black Phosphorus Nanosheets (BPNs) |
| Sodium Pyruvate |
| 1,1,4,7,10,10-hexamethylenetetramine (HMTETA) |
| Dibenzocyclooctyne (DBCO) |
| Citraconic anhydride |
| Sodium azide |
| 9-bromoanthracene |
| N-bromosuccinimide (NBS) |
| 9-(bromomethyl)anthracene (B1265701) |
| 3-azido-7-hydroxycoumarin |
| Propargyl alcohol |
| 1,4-diethynylbenzene |
| 1,4-bis(azidomethyl)benzene |
| 1,7-diazidoheptane |
| Poly(ε-caprolactone) (PCL) |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) |
| Benzyne |
| 9,10-dicyanoanthracene |
| 9,10-diphenylanthracene |
| 9,10-diferrocenylanthracene |
| 2-acetamidoacrylate |
| N-methylmaleimide |
| Maleic anhydride |
| Tetranitroethylene |
| Acrylonitrile (AN) |
| Poly(ethylene glycol) (PEG) |
| Poly(acrylonitrile) (PAN) |
| 4-(propargyloxy)benzaldehyde |
| Galactoside |
| Lactoside |
| Resorcinarene |
| Calixarene |
| Octaalkylcalix rsc.orgresorcinarene |
| Copper(II) chloride |
| Copper(II) bromide |
| Copper(I) iodide |
| Copper(II) acetate |
| Copper(II) acetylacetonate |
| Tris-triazolyl–Cu(I) complexes |
| (2-aminoarenethiolato)copper(I) complex |
| [CuBr(PPh₃)₃] |
| {CuI[P(OEt)₃]} |
| 9,10-bis(azidomethyl)anthracene |
| 2,2-bis(azidomethyl)propane-1,3-diol |
| tert-butyl nitrite (B80452) |
| Azidotrimethylsilane |
| (E)-dicyanoethene |
| 1,3-butadiene |
| Chorismate mutase |
| 9-methoxymethylanthracene |
| 9-methylanthracene |
| 9-chloroanthracene |
| (R)-9-(N-a-methylbenzylamino)anthracene |
| 9-anthracenemethanol |
| 9-cyano-9,l0-dihydro-9,l0-ethanoanthracene-12-methanol acetate |
| Benzoctamine |
| Maprotiline |
| Bishomobenzoctamine |
| Bishomomaprotiline |
| 9-vinyl-d3-anthracene |
| 4-vinylbenzene |
| Cyclooct-2-yn-1-ol |
| 2-(azidophenyl)boronic acid |
| Dinaphthylcyclooctynes |
| Difluorinated cyclooctyne (DIFO) |
| Benzocyclononyne |
| Poly(ε-caprolactone)-alkyne (PCL-Alk) |
| Anthracene functional polymer (PCL-Anth) |
| Polystyrene-block-poly(ethylene glycol) (PS-b-PEG) |
| Poly(ethylene glycol) methyl ether-alkyne (PEG-alkyne) |
| Poly(ethylene glycol)44-alkyne (PEG₄₄-alkyne) |
| Poly(ethylene glycol)44-block-poly(acrylonitrile)23 (PEG₄₄-b-PAN₂₃) |
| Chain-Transfer Agent (CTA) |
| Macro-Chain-Transfer Agent (macro-CTA) |
| Reversible Addition–Fragmentation chain Transfer (RAFT) |
| Polymerization-Induced Self-Assembly (PISA) |
| N,N-diisopropylethylamine (DIPEA) |
| N,N,N',N'-tetramethylethylenediamine (TMEDA) |
| Camphorquinone |
| Phenylbis(acyl)phosphine oxide |
| Diphenyl(acyl)phosphine oxide |
| Copper thiophene (B33073) carboxylate (CuTC) |
| Polyoxotungstate clusters |
| 8-aza-7-deaza-2'-deoxyadenosine |
| Benzyl azide |
| 2',3'-dideoxy azidothymidine (AZT) |
| Liposome-dibenzocyclooctyne (Lipo-DBCO) |
| (E)-3,3,3-trichloro-1-nitroprop-1-ene |
| Triptycyl |
| Ferrocenyl |
| Iron(III) bromide |
| Carbon disulfide |
| Acetic anhydride |
| Nitrobenzene |
| Toluene |
| Dichloromethane (B109758) |
| Acetonitrile |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Phosphate-buffered saline (PBS) |
| Water |
Intermolecular and Intramolecular Diels-Alder Applications
The anthracene core of this compound serves as a reactive diene in Diels-Alder reactions, a powerful tool for constructing six-membered ring systems. iitk.ac.inresearchgate.net This [4+2] cycloaddition typically occurs at the 9 and 10 positions of the anthracene moiety. researchgate.net The reaction is thermally reversible, allowing for the potential to control the equilibrium between the cycloadduct and the parent molecules by altering the temperature. researchgate.net
The electron-rich nature of the central ring in anthracene makes it a good diene for reactions with various dienophiles. researchgate.net However, the regioselectivity of the Diels-Alder reaction can be influenced by substituents on the anthracene ring. While unsubstituted anthracene preferentially reacts at the central ring, strategic placement of electron-donating groups on the terminal rings can direct the cycloaddition to the 1,4-positions. nih.gov In the case of 9-substituted anthracenes, such as this compound, the reaction with dienophiles like maleimides is a key application. For instance, the reaction of 9-substituted anthracenes with citraconic anhydride has been shown to yield the ortho regioisomer as the major product. researchgate.net
The Diels-Alder reaction involving this compound has been utilized in the formation of complex molecular architectures, such as in cascade reactions to create dendron-functionalized polymers. The versatility of this reaction allows for its application in both intermolecular and intramolecular contexts, providing a pathway to synthesize intricate polycyclic structures. mdpi.com
Below is a table summarizing the Diels-Alder reaction conditions for anthracene derivatives.
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| 9-substituted anthracene | Citraconic anhydride | Toluene, reflux, 72h | ortho adduct | 75-80 | researchgate.net |
| Anthracene | Maleic anhydride | Not specified | 9,10-dihydroanthracene-9,10-endo-dicarboxylic anhydride | Not specified | iitk.ac.in |
| 9,10-diferrocenyl-substituted anthracenes | Dimethyl acetylenedicarboxylate (DMAD) | Not specified | A-ring adduct | 38 | nih.gov |
Photoinduced Dimerization and Reversibility Studies
Anthracene and its derivatives, including this compound, are known to undergo a [4+4] photodimerization upon irradiation with UV light, typically at wavelengths greater than 350 nm. srce.hrresearchgate.net This cycloaddition reaction occurs between the 9,10-positions of two anthracene molecules, leading to the formation of a dimer. researchgate.netsrce.hr A key feature of this process is its reversibility; the photodimer can be dissociated back to the original monomeric anthracene units by irradiation at shorter wavelengths, generally in the range of 250-290 nm. srce.hrnih.gov
The photodimerization process results in a significant change in the electronic structure of the molecule, as the conjugated system of the anthracene is reduced to that of an ortho-disubstituted benzene (B151609). srce.hr This change is readily observed by the disappearance of the characteristic UV absorption bands of the anthracene monomer. srce.hr
The reversibility of this photodimerization has led to its exploration in the development of photoresponsive materials and "smart" coatings. researchgate.netnih.gov For example, materials incorporating anthracene moieties can exhibit photo-switchable adhesion and self-healing properties. researchgate.net The efficiency of the forward and reverse reactions can be influenced by the surrounding environment. When the photodimer is held within a rigid matrix, the reformation of the dimer can be highly efficient as the two monomer units are kept in close proximity and proper orientation. nih.gov
Recent studies have also investigated the use of supramolecular hosts, such as cucurbit[n]urils, to influence the photoreaction of anthracene derivatives. nih.gov These hosts can act as nanoreactors, promoting the photodimerization with high selectivity and yield. nih.gov
The table below outlines the key aspects of the photodimerization of anthracene derivatives.
| Process | Wavelength | Outcome | Reference |
| Photodimerization | >350 nm | Formation of [4+4] cycloadduct | srce.hr |
| Photodissociation | 250-290 nm | Cleavage to monomers | srce.hrnih.gov |
Other Reactivity Pathways and Transformations
Staudinger Reaction for Amine Conversion
The azide group in this compound can be converted to a primary amine (-NH₂) via the Staudinger reaction. This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. d-nb.info Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide.
The Staudinger reaction is a mild and efficient method for the reduction of azides to amines and is tolerant of a wide variety of functional groups. d-nb.info The reaction is generally carried out in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at room temperature. This transformation provides a valuable synthetic route to amino-functionalized anthracene derivatives, which can serve as important building blocks in various chemical and biological applications. d-nb.infompg.de
A summary of the Staudinger reaction for the conversion of azides to amines is presented in the table below.
| Reactant | Reagent | Intermediate | Product | Conditions | Reference |
| This compound | Triphenylphosphine (PPh₃) | Iminophosphorane | 9-(aminomethyl)anthracene | THF or DMF, room temperature | |
| Aliphatic/Aromatic Azides | Triphenylphosphine or Sodium diphenylphosphinobenzene-3-sulfonate | Iminophosphorane | Primary Amine | MeCN, 100°C, then NaOH, 100°C | d-nb.info |
Curtius Rearrangement Derivatives
The azide functionality of this compound allows it to undergo the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide to an isocyanate. lscollege.ac.inwikipedia.org This rearrangement proceeds with the loss of nitrogen gas. wikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. nih.govorganic-chemistry.org
In the thermal Curtius rearrangement, the decomposition of the acyl azide is believed to be a concerted process, directly forming the isocyanate without the generation of a free nitrene intermediate. lscollege.ac.inwikipedia.org This reaction typically requires high temperatures, for example, 115°C. The migration of the R-group occurs with complete retention of its configuration. lscollege.ac.in
The isocyanate intermediate can then react with:
Water to form an unstable carbamic acid, which decarboxylates to yield a primary amine. organic-chemistry.org
Alcohols to form carbamates. wikipedia.orgnih.gov
Amines to form urea (B33335) derivatives. wikipedia.orgnih.gov
The Curtius rearrangement is a valuable synthetic tool due to its tolerance of a wide range of functional groups. lscollege.ac.inwikipedia.org Recent advancements have explored the use of continuous flow processing to perform this reaction more safely, mitigating the risks associated with the use of azides and the exothermic nature of the rearrangement. almacgroup.com
The table below summarizes the outcomes of the Curtius rearrangement.
| Starting Material | Conditions | Intermediate | Product(s) | Reference |
| Acyl Azide | Thermal (e.g., 115°C) | Isocyanate | Primary Amine, Carbamate, Urea | nih.govorganic-chemistry.org |
| N-Boc-protected quaternary proline derivatives | Thermal | N-acyliminium species | Ring-opened ketones, unsaturated pyrrolidines | almacgroup.com |
Advanced Spectroscopic and Structural Elucidation of 9 Azidomethyl Anthracene and Its Derivatives
Comprehensive Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the characteristic functional groups within 9-(azidomethyl)anthracene. mdpi.commdpi.com These methods probe the vibrational modes of chemical bonds, with each functional group displaying a unique "spectral fingerprint." mdpi.com
In the FTIR spectrum of this compound, the most prominent and diagnostic feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (ν_as) of the azide (B81097) (–N₃) group. This peak typically appears in the region of 2100–2110 cm⁻¹. The presence of the anthracene (B1667546) core is confirmed by several characteristic bands: aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1625–1450 cm⁻¹ region, and C-H out-of-plane bending vibrations between 900 and 700 cm⁻¹. The methylene (B1212753) bridge (–CH₂–) gives rise to symmetric and asymmetric stretching vibrations around 2925 and 2855 cm⁻¹, respectively, as well as a scissoring vibration near 1465 cm⁻¹.
Raman spectroscopy provides complementary information. researchgate.net As a non-polar moiety, the anthracene ring system produces strong Raman signals, particularly for the ring breathing and C=C stretching modes. sns.itresearchgate.net The azide group, while having a strong IR absorption, typically shows a weaker but still observable band in the Raman spectrum. This complementarity is crucial for a comprehensive functional group analysis. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Spectroscopic Technique |
|---|---|---|---|
| Asymmetric Stretch | ~2100 | Azide (–N₃) | FTIR (Strong), Raman (Weak) |
| Aromatic C-H Stretch | >3000 | Anthracene Ring | FTIR, Raman |
| Aromatic C=C Stretch | 1450 - 1625 | Anthracene Ring | FTIR, Raman |
| CH₂ Stretch | 2850 - 2930 | Methylene Bridge | FTIR, Raman |
| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Anthracene Ring | FTIR (Strong) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of this compound and its derivatives in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.
¹H and ¹³C NMR are routinely used to monitor the progress of chemical transformations involving this compound, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions. For instance, in the reaction of this compound with an alkyne, the conversion to the corresponding 1,2,3-triazole product can be tracked by observing key changes in the ¹H NMR spectrum.
The signal for the methylene protons (–CH₂–) in the starting material, this compound, appears as a distinct singlet. Upon successful reaction, this signal disappears and is replaced by a new singlet at a different chemical shift, corresponding to the methylene protons now adjacent to the newly formed triazole ring. rsc.org Similarly, the aromatic protons of the anthracene core exhibit characteristic shifts that can be monitored throughout the reaction. researchgate.net This allows for the confirmation of product formation and the identification of any potential reaction intermediates or side products. csp.educsp.edu
| Proton Environment | Compound Type | Typical ¹H NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Anthracene-CH₂-N₃ | Starting Material | ~5.0 - 5.5 |
| Anthracene-CH₂-Triazole | "Click" Product | ~6.0 - 6.5 |
| Aromatic Protons | Both | ~7.4 - 8.6 |
Dynamic NMR (DNMR) spectroscopy is a technique used to study time-dependent phenomena, such as the interconversion between different molecular conformations. For a molecule like this compound, there is potential for restricted rotation around the single bond connecting the anthracene C9 position and the methylene carbon. At low temperatures, this rotation might become slow enough on the NMR timescale to allow for the observation of distinct signals for different rotational conformers (rotamers).
As the temperature is increased, the rate of interconversion between conformers increases. mdpi.com If this rate becomes fast, the distinct signals will broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at higher temperatures. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. mdpi.com While specific DNMR studies on this compound are not widely reported, the principles have been applied to study the conformations of related substituted dihydroanthracenes and other systems with restricted bond rotation. mdpi.comosti.gov
When this compound is incorporated into larger, more complex molecules such as dendrimers, polymers, or intricate biomolecular conjugates, one-dimensional ¹H and ¹³C NMR spectra can become crowded and difficult to interpret. In these cases, multi-dimensional NMR techniques are essential for unambiguous structural assignment. umich.edu
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is used to map out the proton-proton connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the assignment of carbon resonances based on their known proton assignments. umich.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying connections across quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a complex molecule. umich.edu
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of a compound's elemental composition. longdom.orgescholarship.org Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). longdom.orgnih.gov
For this compound, HRMS is used to verify its molecular formula, C₁₅H₁₁N₃. The instrument measures the experimental mass of the molecular ion ([M]+ or [M+H]+) and this value is compared to the theoretically calculated monoisotopic mass. A close match between the experimental and calculated mass (e.g., within 5 ppm) provides unequivocal evidence for the assigned elemental formula, ruling out other potential formulas that might have the same nominal mass.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁N₃ |
| Nominal Mass | 233 g/mol |
| Calculated Monoisotopic Mass | 233.09530 Da |
| Role of HRMS | Confirm elemental composition by matching experimental mass to calculated mass with high precision. |
Advanced Photophysical Investigations of this compound and its Conjugates
The anthracene moiety is a well-known fluorophore, characterized by its strong absorption in the ultraviolet region and intense blue fluorescence. omlc.org The photophysical properties of this compound and its derivatives are of significant interest, particularly for applications in sensing and bio-imaging.
The absorption spectrum of this compound is dominated by the π-π* transitions of the anthracene core, showing characteristic structured bands between 350 and 390 nm. However, the presence of the azide group at the 9-position significantly quenches the intrinsic fluorescence of the anthracene unit. This quenching is often attributed to efficient non-radiative decay pathways, such as intersystem crossing, promoted by the azide group.
A key feature of this compound is its use as a "fluorogenic" probe. In its initial state, the molecule is weakly fluorescent. Upon undergoing a CuAAC "click" reaction with an alkyne to form a stable triazole conjugate, the quenching effect of the azide is removed. This results in a dramatic increase in fluorescence intensity, a phenomenon often referred to as "turn-on" fluorescence. The resulting triazole-anthracene conjugate typically exhibits the strong, structured blue emission characteristic of 9-substituted anthracene derivatives, with emission maxima generally appearing between 400 and 450 nm. nih.gov This switchable fluorescence makes this compound a valuable tool for detecting and imaging molecules that have been tagged with an alkyne group. The exact photophysical properties, such as the fluorescence quantum yield and lifetime, are influenced by the nature of the substituent attached to the triazole ring and the solvent environment. nih.govrsc.orgresearchgate.net
| Compound | Typical λ_abs (nm) | Typical λ_em (nm) | Relative Fluorescence Quantum Yield (Φ_F) |
|---|---|---|---|
| Anthracene | ~356, 375 | ~385, 405, 430 | Moderate (~0.3) omlc.org |
| This compound | ~365, 385 | ~414 | Very Low (Quenched) |
| Anthracene-Triazole Conjugate | ~370, 390 | ~415, 440 | High (Fluorescence "Turn-On") |
Fluorescence Quenching Mechanisms (e.g., Photoinduced Electron Transfer (PET))
The fluorescence of the anthracene moiety in this compound and its derivatives is susceptible to quenching through various molecular interactions. chalcogen.ro Quenching refers to any process that decreases the fluorescence intensity of a substance. nih.gov The primary mechanisms responsible for this phenomenon are typically categorized as either dynamic (collisional) or static. chalcogen.ro
Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule in solution, leading to non-radiative de-excitation. chalcogen.ro Static quenching, on the other hand, involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. chalcogen.ro The Stern-Volmer equation is a critical tool for analyzing and distinguishing between these quenching mechanisms. chalcogen.ro
A significant pathway for fluorescence quenching in systems containing electron-donating or electron-accepting moieties is Photoinduced Electron Transfer (PET). gunma-ct.ac.jpnih.gov In the context of this compound derivatives, the anthracene core can act as a photosensitizer. Upon excitation, an electron can be transferred from the excited anthracene to an acceptor molecule or from a donor molecule to the excited anthracene. ias.ac.inscispace.com This process is thermodynamically driven and depends on the redox potentials of the donor and acceptor pair. nih.gov The azide group itself can influence the electronic properties of the anthracene core, potentially participating in or mediating PET processes, leading to fluorescence quenching. chemrxiv.org The efficiency of PET is highly dependent on the solvent polarity and the distance between the donor and acceptor units. nih.govscispace.com
| Quenching Mechanism | Description | Key Characteristics |
| Dynamic (Collisional) Quenching | De-excitation of the fluorophore upon collision with a quencher. chalcogen.ro | Rate is dependent on viscosity and temperature; Stern-Volmer plots are typically linear. chalcogen.ro |
| Static Quenching | Formation of a non-fluorescent ground-state complex. chalcogen.ro | Independent of viscosity, but dependent on temperature; Stern-Volmer plots can show upward curvature. chalcogen.ro |
| Photoinduced Electron Transfer (PET) | Electron transfer between the excited fluorophore and a donor/acceptor. gunma-ct.ac.jpnih.gov | Dependent on redox potentials and solvent polarity; results in the formation of a charge-separated state. nih.govscispace.com |
Excimer and Exciplex Formation Studies
Anthracene and its derivatives are well-known for their ability to form excimers and exciplexes. An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. An exciplex, or excited-state complex, is formed between two different types of molecules, one in the excited state and the other in the ground state.
The formation of these species is characterized by a broad, structureless, and red-shifted emission band in the fluorescence spectrum compared to the monomer emission. This phenomenon is concentration-dependent, with excimer/exciplex formation being more prevalent at higher concentrations where the probability of intermolecular interactions is increased. For this compound, the planar anthracene core facilitates the necessary face-to-face stacking arrangement required for excimer formation. The nature of the substituent at the 9-position can influence the stability and emission characteristics of the resulting excimer.
Aggregation-Induced Emission (AIE) Characteristics of Derivatives
While many aromatic compounds exhibit aggregation-caused quenching (ACQ), a phenomenon where fluorescence intensity decreases in the aggregated state, some derivatives of this compound can be designed to display the opposite behavior, known as Aggregation-Induced Emission (AIE). rsc.orgfrontiersin.org AIE is characterized by weak or no emission in dilute solutions but strong fluorescence in the aggregated state or solid form. pku.edu.cnpolymer.cn
The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotation or vibration, in the aggregated state. frontiersin.orgpolymer.cn In solution, these non-radiative decay pathways dominate, leading to low fluorescence quantum yields. However, upon aggregation, these motions are hindered, which blocks the non-radiative channels and promotes radiative decay, resulting in enhanced emission. pku.edu.cnpolymer.cn The introduction of bulky substituents to the anthracene core can promote the formation of non-planar conformations that favor AIE. rsc.org For example, 9,10-distyrylanthracene (B86952) derivatives are known to exhibit AIE properties. rsc.orgpolymer.cn
| Property | Aggregation-Caused Quenching (ACQ) | Aggregation-Induced Emission (AIE) |
| Emission in Dilute Solution | Strong | Weak or None frontiersin.org |
| Emission in Aggregate/Solid State | Weak or Quenched | Strong polymer.cn |
| Underlying Mechanism | Formation of non-emissive aggregates (e.g., H-aggregates) | Restriction of Intramolecular Motion (RIM) frontiersin.orgpolymer.cn |
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of excited states, providing information on fluorescence lifetimes, rotational correlation times, and the kinetics of excited-state processes. nih.gov For this compound and its derivatives, this technique can be used to directly measure the decay of the excited state and identify the contributions of different quenching mechanisms. gunma-ct.ac.jp
By analyzing the fluorescence decay profiles, one can distinguish between static and dynamic quenching. In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher, whereas in static quenching, the lifetime remains unchanged. gunma-ct.ac.jp Furthermore, time-resolved measurements can reveal the kinetics of excimer and exciplex formation, as well as the rates of photoinduced electron transfer. researchgate.net The study of bianthryl systems, for instance, has shown solvent-dependent excited-state structural relaxation and charge separation on a picosecond timescale. nih.gov
X-ray Crystallography of this compound and its Supramolecular Assemblies
X-ray crystallography is an indispensable tool for determining the precise three-dimensional atomic and molecular structure of crystalline materials. wikipedia.orgnih.gov This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. wikipedia.org
Solid-State Packing and Conformational Analysis
Conformational analysis focuses on the orientation of the azidomethyl group relative to the anthracene ring. Steric and electronic factors will determine the preferred conformation in the solid state. In derivatives, the dihedral angles between the anthracene core and any appended groups are of particular interest, as they can affect the degree of electronic communication and the potential for intramolecular interactions. mdpi.com For instance, in bridged anthracene systems, the dihedral angle between the benzene (B151609) rings is a key structural parameter. mdpi.com
Host-Guest Complex Structures
The anthracene moiety of this compound can participate in the formation of host-guest complexes. mdpi.com These are supramolecular assemblies where a "host" molecule encapsulates a "guest" molecule through non-covalent interactions such as hydrogen bonding, van der Waals forces, or π-π stacking. mdpi.com X-ray crystallography can provide a definitive structural characterization of these host-guest complexes, revealing the precise nature of the interactions and the geometry of the assembly. rsc.org
For example, anthracene derivatives have been shown to form inclusion compounds with various host molecules. rsc.org Furthermore, the cavities of metal-organic frameworks (MOFs) or other porous materials can serve as hosts for anthracene-based guests, leading to altered photophysical properties. researchgate.net The azide group of this compound can also be utilized to covalently link the molecule to larger host structures through click chemistry. The investigation of these host-guest structures is crucial for the development of new materials with applications in sensing, catalysis, and drug delivery. anu.edu.aursc.org
Computational Chemistry and Theoretical Modelling of 9 Azidomethyl Anthracene Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and a host of other electronic properties. For systems involving the anthracene (B1667546) core, DFT has been successfully employed to elucidate various chemical phenomena.
The electronic structure of 9-(azidomethyl)anthracene is central to its chemical reactivity and photophysical properties. DFT calculations are instrumental in determining the distribution of electrons within the molecule and the energies of its molecular orbitals. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
In this compound, the HOMO is typically localized on the electron-rich anthracene ring, while the LUMO may have significant contributions from both the anthracene moiety and the azidomethyl group. This distribution influences the molecule's behavior in various chemical reactions. For instance, in cycloaddition reactions, the overlap between the FMOs of this compound and a reactant will determine the feasibility and stereochemical outcome of the reaction.
| Parameter | Description | Typical Calculated Value Range for Anthracene Derivatives (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.5 to 4.5 |
Note: The values presented are typical ranges for anthracene derivatives and the specific values for this compound would require dedicated DFT calculations.
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transient species like transition states. For a molecule like this compound, this can be applied to understand its participation in reactions such as cycloadditions, nucleophilic substitutions, or thermal decompositions.
A computational study on a closely related compound, 9-bromomethyl anthracene, in a Diels-Alder reaction provides a pertinent example. orientjchem.org In such a study, the geometries of the reactants, transition states, and products are optimized to find the lowest energy pathways. The transition state, a first-order saddle point on the potential energy surface, represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined.
For this compound, DFT could be used to investigate the mechanism of its reaction with various dienophiles. The calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism and would help in predicting the regioselectivity and stereoselectivity of the products. orientjchem.org
| Reaction Coordinate Parameter | Description | Significance in Mechanism Prediction |
|---|---|---|
| Activation Energy (Ea) | The energy barrier for a reaction to occur. | A lower Ea indicates a faster reaction rate. |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy of Activation (ΔG‡) | The free energy difference between the transition state and the reactants. | Provides a more complete picture of reaction spontaneity and rate under specific conditions. |
| Imaginary Frequency | A vibrational mode with a negative frequency at the transition state. | Confirms the identity of a true transition state structure. |
The flexibility of the azidomethyl substituent in this compound allows for the existence of multiple conformations. The orientation of the -CH2N3 group relative to the plane of the anthracene ring can vary, leading to different spatial arrangements with distinct energies. DFT calculations can be used to explore this conformational landscape and identify the most stable conformers, which correspond to energy minima on the potential energy surface.
By performing a systematic search of the conformational space, researchers can identify all low-energy conformers and calculate their relative energies. This information is crucial for understanding the molecule's behavior in different environments, as the population of each conformer will be governed by the Boltzmann distribution. The most stable conformer is the one that is most likely to be observed experimentally.
The process involves rotating the rotatable bonds, such as the C-C and C-N bonds of the azidomethyl group, and performing geometry optimizations at each step to find the corresponding energy minimum. The results of such an analysis would provide valuable insights into the preferred three-dimensional structure of this compound.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the electronic structure and energetics of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, providing insights into their movements, interactions, and conformational changes.
MD simulations can be used to model the behavior of this compound in various environments, such as in a solvent or embedded within a polymer matrix. These simulations can reveal how the molecule moves, rotates, and changes its conformation in response to its surroundings. This is particularly important for understanding how the molecule behaves in real-world applications, where it is rarely in an isolated state.
For example, an MD simulation could be used to study the rotational dynamics of the azidomethyl group in different solvents. This could reveal how the solvent polarity and viscosity affect the rate of conformational changes. Similarly, simulations of this compound in a polymer matrix could provide insights into its diffusion and orientation within the material, which is relevant for applications in materials science.
MD simulations are also well-suited for studying the non-covalent interactions between this compound and other molecules, such as solvent molecules or other solute molecules. These interactions, which include van der Waals forces, electrostatic interactions, and hydrogen bonds, play a crucial role in determining the molecule's solubility, aggregation behavior, and reactivity.
Photophysical Property Predictions and Validation
Computational chemistry provides powerful tools for predicting and validating the photophysical properties of molecules like this compound. These theoretical approaches allow researchers to understand how the molecule interacts with light, a crucial aspect for its application in areas like chemical sensing and bioorthogonal labeling. By simulating its electronic structure and behavior in the excited state, computational models can offer insights that complement and guide experimental studies.
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting key photophysical parameters. These methods can model how the addition of the azidomethyl group to the anthracene core influences its electronic transitions. For instance, substitutions at the 9 and 10 positions of the anthracene ring are known to significantly affect fluorescence quantum yields and lifetimes. Computational models can dissect these effects by calculating properties such as oscillator strengths, transition dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Validation of these predictions is achieved by comparing the simulated data with experimental measurements from absorption and fluorescence spectroscopy.
Absorption and Emission Spectra Simulation
The simulation of absorption and emission spectra is a cornerstone of computational photophysics. For aromatic systems like this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic transitions that give rise to these spectra. These calculations can determine the wavelengths of maximum absorption (λ_max) and emission, which correspond to the energy differences between the ground state (S₀) and the first excited state (S₁), and vice versa.
To achieve high accuracy, the choice of the functional and basis set is critical. Moreover, simulating the solvent environment is essential, as solvent polarity can significantly influence spectral properties. The Polarizable Continuum Model (PCM) is a common implicit solvation model used to account for these effects. Studies on related anthracene derivatives have shown that methods like PCM/TD-DFT can yield absorption and emission energies with high accuracy when compared to experimental data. For example, calculations on anthracene-9-carboxylic acid using the CAM-B3LYP functional and the 6-311++G(d,p) basis set have provided results with absolute deviations as low as 0.01–0.09 eV.
Below is a representative data table illustrating the kind of results obtained from such simulations for a substituted anthracene, comparing theoretical predictions with experimental values.
| Property | Computational Method | Solvent | Predicted Value (eV) | Experimental Value (eV) | Absolute Deviation (eV) |
| Absorption (S₀ → S₁) | LR-PCM/CAM-B3LYP | Acetone | 3.14 | 3.09 | 0.05 |
| Emission (S₁ → S₀) | LR-PCM/CAM-B3LYP | Acetone | 2.65 | 2.64 | 0.01 |
| Absorption (S₀ → S₁) | SS-PCM/PBE0 | Acetone | 2.89 | 3.09 | 0.20 |
| Emission (S₁ → S₀) | SS-PCM/PBE0 | Acetone | 2.63 | 2.64 | 0.01 |
This table is based on data for anthracene-9-carboxylic acid and serves as an illustrative example of the methodology's accuracy.
These simulations not only predict the peak wavelengths but also the vibronic structure of the spectra, which arises from transitions to different vibrational levels within the electronic states. This detailed level of prediction is invaluable for interpreting complex experimental spectra.
Excited State Dynamics Modeling
Beyond static spectral properties, computational modeling can elucidate the dynamic processes that occur after a molecule absorbs a photon. Nonadiabatic excited-state molecular dynamics (NA-ESMD) is a powerful simulation technique for tracking the evolution of electronic excitations in complex molecular systems. This approach is crucial for understanding phenomena such as internal conversion, energy transfer, and conformational changes in the excited state.
For anthracene derivatives, photoexcitation can trigger a cascade of relaxation events. Upon excitation to a higher energy state (Sₙ), the molecule typically undergoes rapid, ultrafast internal conversion to the lowest excited singlet state (S₁). This process often involves transitions through a dense manifold of intermediate electronic states.
Modeling also reveals structural dynamics, such as torsional relaxation and planarization, which can occur on the picosecond timescale. In molecules with rotational freedom, like bianthryls, computational studies have shown that the excited state can relax from a Franck-Condon geometry to a more stable, twisted, or planarized conformation. This structural evolution is often coupled with solvent relaxation and can lead to the formation of charge-transfer states, especially in polar solvents. TD-DFT calculations can predict the minimum-energy structures of the excited state, revealing changes in bond lengths and dihedral angles compared to the ground state. These simulations are vital for understanding the pathways of nonradiative decay and the factors that govern fluorescence efficiency.
Structure-Reactivity Relationship Elucidation through Computational Approaches
Computational chemistry is a key tool for understanding how the molecular structure of this compound dictates its chemical reactivity. By modeling the electronic properties and reaction pathways, researchers can establish clear structure-reactivity relationships. The anthracene core is known for its participation in cycloaddition reactions, and its reactivity is sensitive to the nature of its substituents.
Computational approaches, such as DFT, can be used to calculate various reactivity descriptors. These include the energies of frontier molecular orbitals (HOMO and LUMO), which provide insight into the molecule's ability to act as an electron donor or acceptor. The presence of the azidomethyl group at the 9-position influences the electronic distribution across the anthracene ring system. The azide (B81097) group is a versatile reactive handle, and its interaction with the fluorescent anthracene core makes the compound interesting for "click" chemistry and the synthesis of heterocyclic systems.
Applications in Advanced Materials and Systems Engineering
Functional Polymers and Macromolecular Architectures
The ability to graft the fluorescent and photoactive anthracene (B1667546) unit onto polymer chains has led to the development of novel functional polymers. 9-(azidomethyl)anthracene serves as a key reagent in this field, facilitating the creation of complex and well-defined macromolecular structures.
The most prominent application of this compound in polymer science is its use in post-polymerization modification via click chemistry. The azide (B81097) group readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and orthogonal reaction, to form a stable triazole linkage. savvysciencepublisher.com This allows for the covalent attachment of the anthracene moiety to polymer backbones that have been pre-functionalized with alkyne groups.
This strategy offers several advantages for polymer functionalization:
High Efficiency: The CuAAC reaction proceeds with high yields under mild conditions, ensuring effective incorporation of the anthracene unit. savvysciencepublisher.com
Orthogonality: The reaction is highly specific to azide and alkyne groups, preventing unwanted side reactions with other functional groups present in the polymer. savvysciencepublisher.com
Versatility: This method can be applied to a diverse range of polymer types, allowing for the synthesis of various anthracene-containing materials. acs.org
Researchers have utilized this approach to introduce anthracene units onto polymers like polycarbonates and poly(glycidyl methacrylate), thereby imparting the characteristic fluorescence and photo-responsiveness of the anthracene core to the bulk material. drexel.edu The resulting functionalized polymers are investigated for applications ranging from fluorescent labeling to the development of self-healing materials.
The precise control offered by click chemistry makes this compound suitable for constructing complex, highly branched macromolecular architectures such as dendrimers and star polymers. acs.org Dendrimers are perfectly branched, tree-like molecules with a vast number of chain ends, while star polymers consist of several linear polymer chains linked to a central core. instras.comwiserpub.com
The functionalization of these structures is crucial for their application. sapub.org By reacting this compound with alkyne-terminated dendrons or the core of a star polymer, researchers can create well-defined, multi-anthracene-containing macromolecules. acs.orgresearchgate.net This process allows for:
Controlled Surface Chemistry: The periphery of dendrimers can be densely functionalized with anthracene units, creating a well-defined fluorescent or photoactive surface. sapub.org
Novel Architectures: It enables the synthesis of miktoarm (asymmetrical) star polymers and other complex structures where the properties of the anthracene group can be precisely positioned within the macromolecule. acs.org
These anthracene-functionalized dendritic and star-shaped polymers are explored for their unique photophysical properties, including potential applications in light-harvesting systems and as nanoscale fluorescent probes.
The anthracene group is well-known for its ability to undergo a reversible [4+4] cycloaddition reaction upon exposure to UV light, forming a photodimer. This process can be reversed by irradiation with shorter-wavelength UV light or by heating. When anthracene units are incorporated into a polymer matrix, this reversible photodimerization can be harnessed to induce macroscopic changes in the material's properties, creating photoresponsive "smart" materials. escholarship.org
By functionalizing polymers with this compound, the anthracene moiety becomes a pendant group on the polymer chain. The light-induced dimerization of these groups can create cross-links between polymer chains, leading to changes in:
Solubility: The formation of a cross-linked network can render a soluble polymer insoluble.
Mechanical Properties: The material can transition from a flexible state to a more rigid one. researchgate.net
Shape: Photo-induced stress can be used to drive mechanical motion in thin films or crystals. escholarship.org
This reversible cross-linking is the basis for developing materials with applications in photolithography, self-healing polymers, and light-activated actuators. nih.govresearchgate.net
Organic Optoelectronic Devices and Light-Emitting Materials
The excellent photoluminescence and charge-transport properties of the anthracene core make it a highly attractive component for organic optoelectronic devices. chemrxiv.orgresearchgate.net The incorporation of anthracene derivatives, often synthesized from precursors like this compound, is a key strategy for developing high-performance organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Anthracene and its derivatives are among the most studied materials for OLEDs, particularly for emitting blue light, which is crucial for full-color displays and white lighting. mdpi.com The anthracene core possesses a wide band gap and high photoluminescence quantum yield, making it an efficient emitter. researchgate.net
Anthracene-based materials, which can be incorporated into device structures as functional side-chains on polymers, can serve several roles in OLEDs:
Emitting Layer: As the fluorescent dopant or primary emitter, where their electronic structure determines the color and efficiency of the light produced. researchgate.net
Host Material: As the host matrix for other guest emitters, facilitating efficient energy transfer and charge transport to the emissive dopant. mdpi.com
Charge Transport Layers: Their inherent charge carrier mobility allows them to be used in electron or hole transport layers. researchgate.net
The chemical modification of the anthracene core, for instance by attaching different functional groups, allows for fine-tuning of the emission color, efficiency, and device stability.
| Anthracene Derivative | Role in Device | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates (x, y) |
|---|---|---|---|---|
| TPA-TAn-DMAC | Non-doped Emitter | 4.9% | Deep-Blue | (0.14, 0.18) |
| Cz-TAn-DMAC | Doped Emitter | 4.8% | Blue | (0.15, 0.08) |
| 2-NaAn-1-PNa | Host | 8.3% | Real Blue | (0.133, 0.141) |
| α,β-ADN | Host | 9.25% | Blue | N/A |
Data sourced from multiple studies on anthracene derivatives in OLEDs. mdpi.com
In the field of solar energy, anthracene derivatives are explored as potential materials for the active layer of organic photovoltaic cells. jmaterenvironsci.com In a typical bulk heterojunction OPV, an electron donor and an electron acceptor material are blended to form the active layer where sunlight is converted into electricity.
The electronic properties of anthracene-based molecules make them suitable candidates for the electron donor component. researchgate.netnih.gov Key properties include:
Light Absorption: They can be designed to absorb strongly in the solar spectrum.
HOMO/LUMO Levels: Their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be tuned through chemical synthesis to ensure efficient charge separation at the donor-acceptor interface. jmaterenvironsci.comresearchgate.net
Charge Mobility: Good charge carrier mobility is essential for transporting the generated charges to the electrodes. nih.gov
Research in this area focuses on synthesizing new anthracene-based small molecules and polymers and evaluating their performance in solar cell devices. nih.govresearchgate.net While efficiencies are still being optimized, the tunability of anthracene derivatives offers a promising avenue for developing next-generation organic solar cells. jmaterenvironsci.com
| Anthracene Derivative Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) |
|---|---|---|---|---|---|
| TIPSAntBT | PCBM | 1.4% | 0.68 | 4.1 | 0.50 |
| TIPSAntNa | PCBM | 0.3% | 0.60 | 1.2 | 0.42 |
| (DTBT-TPA)2An | PC71BM | 1.83% | 0.86 | 4.78 | 0.45 |
| (DPP-TPA)2An | PC71BM | 3.15% | 0.69 | 9.10 | 0.50 |
Data compiled from studies on solution-processed anthracene-based solar cells. nih.govresearchgate.net
Advanced Chemical Sensing and Probe Development (Non-Biological)
This compound is a particularly useful reagent in the creation of advanced chemical sensors and probes due to its participation in fluorogenic reactions and its utility in constructing responsive materials.
A significant application of this compound is in the design of fluorogenic probes. These probes are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a specific target molecule. This "turn-on" fluorescence provides a high signal-to-noise ratio, making it ideal for sensitive detection.
The mechanism relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. When this compound reacts with an alkyne-containing molecule, it forms a stable, highly fluorescent triazole product. The fluorescence of the anthracene core is often quenched in the initial azide form but is restored or enhanced upon formation of the triazole ring. This fluorogenic response allows for the detection of alkyne-functionalized molecules or surfaces without the need for washing steps to remove unreacted probes, simplifying detection protocols. This two-step detection method involves first incorporating an alkyne tag into a molecule of interest and then detecting it via the "click" reaction with the azide-bearing fluorophore.
While direct applications of this compound in non-biological ion-selective receptors are not extensively documented, its chemical properties make it an ideal candidate for such systems. The fundamental design of a fluorescent ion sensor involves two components: an ion-selective receptor (ionophore) that binds a specific ion, and a fluorophore that signals the binding event.
The "click" reactivity of this compound allows it to be easily attached to a variety of ion-receptor molecules, such as calixarenes or crown ethers, that have been pre-functionalized with an alkyne group. Upon binding of a target ion, the receptor molecule often undergoes a conformational change. This change can alter the local environment of the attached anthracene moiety, leading to a detectable change in its fluorescence (e.g., intensity, wavelength, or lifetime). This strategy enables the creation of highly selective and sensitive fluorescent sensors for a variety of metal ions and other small molecules.
The anthracene core of this compound is responsive to its physical and chemical environment, making it a valuable component for creating "smart" materials that change color or fluorescence in response to external stimuli.
Mechanochromic Materials: These materials change their optical properties in response to mechanical force. Anthracene derivatives can form photodimers through a [4+4] cycloaddition reaction when exposed to UV light. These dimers are typically non-fluorescent. The application of mechanical stress, such as stretching or grinding, can induce the cleavage of these dimers, regenerating the original fluorescent anthracene monomers. This process results in a visible change from non-fluorescent to fluorescent, serving as an indicator of mechanical stress or damage within the material. The azide group of this compound provides a convenient handle to incorporate the anthracene unit into polymer chains, which can then be cross-linked via photodimerization to create these mechano-responsive networks. unifr.ch
Solvatochromic Materials: Solvatochromism is the phenomenon where the color or fluorescence of a compound changes with the polarity of the solvent it is dissolved in. Anthracene derivatives, particularly those with electron-donating and electron-withdrawing groups, can exhibit significant solvatochromism due to an intramolecular charge-transfer (ICT) process upon excitation. mdpi.com The emission spectrum of these compounds can show a pronounced red-shift (a shift to longer wavelengths) as the solvent polarity increases. This property allows materials containing the anthracene moiety to be used as probes for determining the polarity of their microenvironment. For example, studies on 1,5-disubstituted anthracene derivatives have demonstrated how modifying the functional groups affects the solvatochromic range and fluorescence quantum yield. mdpi.comnih.gov
The table below, based on data for 1,5-disubstituted anthracene derivatives, illustrates the effect of solvent polarity on fluorescence emission maxima, demonstrating the principle of solvatochromism.
| Solvent | Polarity (ET(30) kcal/mol) | 1,5-DAA (λEm, nm) | 1-isocyano-5-aminoanthracene (ICAA) (λEm, nm) |
|---|---|---|---|
| Cyclohexane | 31.2 | 437 | 502 |
| Toluene | 33.9 | 451 | 527 |
| Dioxane | 36.0 | 459 | 532 |
| Acetone | 42.2 | 476 | 550 |
| Acetonitrile | 46.0 | 476 | 552 |
| Methanol | 55.5 | 494 | 567 |
Data adapted from a study on solvatochromic anthracene derivatives to illustrate the principle. mdpi.com
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules. The azide functionality of this compound makes it an exemplary building block for constructing large, well-defined supramolecular structures through click chemistry.
This compound is used to covalently link anthracene units to larger molecular scaffolds, leading to the formation of complex structures like functionalized macrocycles (e.g., calixarenes) and molecular cages. The "click" reaction provides a high-yield, reliable method for attaching the anthracene "reporter" group to a pre-designed framework.
These complex architectures are of significant interest for their applications in molecular recognition, encapsulation, and catalysis. The cavity within a macrocycle or cage can bind to a specific "guest" molecule, and the incorporated anthracene units can act as fluorescent reporters of this binding event. The binding of a guest can restrict the movement of the anthracene units or alter their electronic environment, causing a change in the fluorescence signal. This host-guest interaction is fundamental to the development of sophisticated sensors and molecular machines.
Modulating Reactivity within Confined Environments
The reactivity of this compound can be significantly influenced when the molecule is placed within confined environments, such as the nanocavity of supramolecular structures. These confined spaces can alter reaction pathways, enhance reaction rates, and control product selectivity by pre-organizing reactants and stabilizing transition states. Research in this area has demonstrated the potential to modulate the well-known reactivity of the azide and anthracene moieties through host-guest interactions.
A notable example of modulating the reactivity of this compound is demonstrated in the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. The efficiency of this reaction has been shown to be influenced by the nature of the catalytic species, which can provide a confined and structured environment for the reaction to occur.
Detailed research findings have shown that the catalytic activity of certain supramolecular structures, such as nanorotors, can directly impact the yield of the triazole product formed from the reaction of this compound and an alkyne. In one study, a series of four-component nanorotors with the general formula [Cu2(55)(60)(X)]2+ were employed as catalysts for the click reaction between this compound and (prop-2-yn-1-yloxy)benzene. beilstein-journals.org The study revealed a correlation between the rotational speed of the nanorotor and the catalytic efficiency, with faster rotors leading to higher product yields. beilstein-journals.org
The nanorotor provides a confined space where the reactants are brought into proximity, facilitating the cycloaddition. The variation in the "stator" component of the nanorotor (designated as 62, 63, and 64 in the study) influences its rotational dynamics and, consequently, its ability to catalyze the reaction.
The experimental results from this study are summarized in the interactive data table below, illustrating the effect of different nanorotor catalysts on the yield of the click reaction product.
Interactive Data Table: Catalytic Yield of Triazole Product in the Presence of Different Nanorotors
| Catalyst | Product Yield (%) |
| [Cu2(55)(60)(62)]2+ | 20 |
| [Cu2(55)(60)(63)]2+ | 44 |
| [Cu2(55)(60)(64)]2+ | 62 |
Data sourced from a study on nanorotors as catalysts for the click reaction of this compound. beilstein-journals.org
This modulation of reactivity within the confined environment of the nanorotor highlights a sophisticated strategy for controlling chemical transformations. By designing and modifying the host structure, it is possible to tune the reaction conditions at a molecular level, leading to enhanced efficiency and control over the reaction outcome. This principle is not limited to CuAAC reactions and can be extended to other reactions involving this compound, such as photodimerization or Diels-Alder reactions, by employing different types of confined environments like molecular cages, porous materials, or self-assembled capsules.
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Future synthetic research will likely focus on developing more efficient, selective, and environmentally benign methods for the preparation of 9-(azidomethyl)anthracene and its derivatives. While traditional methods may involve the substitution of 9-(halomethyl)anthracenes, novel approaches will be crucial for large-scale and high-purity synthesis.
Key Research Thrusts:
Transition-Metal Catalysis: The application of transition metals like palladium, nickel, and copper, which are effective in constructing anthracene (B1667546) scaffolds through cross-coupling and C-H activation reactions, could be further explored for direct C-H azidomethylation of anthracene. nih.gov
Green Chemistry Approaches: Emphasis will be placed on sustainable practices to minimize environmental impact. This includes the development of solvent-free reaction conditions, potentially using grinding or mechanochemical methods, which have proven effective for other anthracene derivatives. nih.govresearchgate.net The use of recyclable heterogeneous catalysts and alternative, greener reaction media such as water or ionic liquids represents another promising avenue. nih.gov
Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and control over reaction parameters, particularly when handling potentially energetic azide (B81097) compounds.
| Synthetic Strategy | Potential Advantages | Relevant Precursors |
| Nucleophilic Substitution | Straightforward, well-established chemistry | 9-(chloromethyl)anthracene (B151802), 9-(bromomethyl)anthracene (B1265701) |
| Direct C-H Azidomethylation | Atom-economical, reduces synthetic steps | Anthracene |
| Solvent-Free Grinding | Environmentally friendly, reduced waste, rapid | 9,10-dihydro-anthracene derivatives |
Development of Advanced Catalytic Systems for this compound Transformations
The azide moiety in this compound is a versatile functional group, most notably for its participation in cycloaddition reactions ("click chemistry"). Future research will aim to develop sophisticated catalytic systems to control the transformations of this molecule with high precision.
Areas for Development:
Catalysts for "Click" Chemistry: Designing advanced copper or ruthenium catalysts for azide-alkyne cycloadditions (CuAAC and RuAAC) will enable the precise incorporation of the anthracenyl group into a wide array of complex molecules, polymers, and biomolecules.
Photocatalysis: The combination of the anthracene chromophore and the reactive azide group suggests opportunities in photocatalysis. New catalytic systems could be designed where light absorption by the anthracene unit initiates or enhances catalytic transformations of the azide or other substrates.
Metal-Organic Frameworks (MOFs): MOFs could be employed as catalysts or as platforms to organize this compound molecules for specific reactions. researchgate.net The porous and tunable nature of MOFs could provide size and shape selectivity for transformations involving the azido (B1232118) group.
Deeper Understanding of Excited State Dynamics and Photochemical Mechanisms
The photophysical and photochemical behavior of anthracene derivatives is a rich field of study. For this compound, the interplay between the anthracene core's excited states and the azidomethyl group is of fundamental interest.
Future Investigative Goals:
Excited State Pathways: Upon photoexcitation, the anthracene moiety can undergo intersystem crossing to a triplet state or remain in the singlet state. nih.gov A key research question is how the azidomethyl substituent influences these pathways. The azide group itself can be photolabile, potentially leading to the formation of a highly reactive nitrene intermediate. Understanding the competition between anthracene-centered photochemistry (like [4+4] photodimerization) and azide-centered photoreactions is crucial. nih.govresearchgate.net
Ultrafast Spectroscopy: Techniques such as ultrafast transient absorption and femtosecond stimulated Raman spectroscopy will be essential to map the structural and electronic changes that occur on sub-picosecond timescales following light absorption. nih.gov This will provide a detailed picture of processes like structural relaxation and charge transfer. nih.govresearchgate.net
Influence of Environment: The excited state dynamics of anthracene derivatives can be highly sensitive to the local environment, including solvent polarity. nih.govrsc.org Systematic studies will be needed to understand how different media affect the photochemical outcomes for this compound.
| Photochemical Process | Potential Intermediate/Product | Probing Technique |
| [4+4] Photodimerization | Anthracene Dimer | NMR Spectroscopy, X-ray Diffraction |
| Azide Photolysis | Nitrene Radical | Transient Absorption Spectroscopy |
| Photoinduced Electron Transfer | Radical Ions | Time-resolved Fluorescence Spectroscopy |
Integration into Multi-responsive and Adaptive Material Systems
A significant future direction is the incorporation of this compound into "smart" materials that can respond to multiple external stimuli. The unique combination of functionalities in this molecule makes it an ideal candidate for creating complex and adaptive systems.
Potential Applications:
Photo-responsive Polymers: The photo-induced [4+4] cycloaddition of the anthracene core is a well-known reversible reaction that can be used to create photo-crosslinkable and photo-degradable polymers. researchgate.net The azide group provides a convenient handle to "click" these photoactive units onto a polymer backbone.
Multi-Stimuli Responsive Gels: Researchers have synthesized anthracene-based gelators that respond to stimuli including temperature, light, and chemical analytes. nih.gov By incorporating this compound, materials could be designed that also respond to specific chemical reactions via the azide group, leading to multi-responsive hydrogels or organogels.
Adaptive Surfaces: By grafting this compound onto surfaces, it may be possible to create adaptive materials whose properties, such as wettability or adhesion, can be switched using light or heat. researchgate.net
Synergistic Approaches Combining Computational and Experimental Research
The complexity of the systems and processes involving this compound necessitates a close integration of computational modeling and experimental validation. This synergistic approach will accelerate discovery and provide deeper mechanistic insights.
Collaborative Strategies:
Predictive Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict ground and excited-state geometries, electronic structures, and absorption/emission spectra. rsc.orgresearchgate.net These calculations can guide the design of new derivatives with tailored photophysical properties.
Reaction Mechanism Elucidation: Computational studies can map out the potential energy surfaces for photochemical reactions, helping to distinguish between different possible mechanisms, such as concerted versus stepwise pathways in cycloadditions. orientjchem.org
Materials Design: Molecular dynamics simulations can be employed to predict how this compound molecules will assemble in the solid state or in polymer matrices, providing insights into the structure-property relationships of new materials before they are synthesized. researchgate.net This computational pre-screening can save significant experimental effort.
Q & A
Q. What are the recommended synthetic routes for 9-(azidomethyl)anthracene, and how can its purity be validated?
Synthesis typically involves propargylation of precursors followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, propargylation of diamine intermediates yields alkyne derivatives, which react with sodium azide under "click chemistry" conditions (CuI, toluene, reflux) to form the azide-functionalized anthracene . Purity validation requires HPLC (≥98% purity) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) or high-resolution MS (HRMS) further verifies molecular weight .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- UV-Vis spectroscopy : Determines absorption maxima (e.g., ~370 nm excitation, 414 nm emission for fluorescence assays) .
- Fluorescence spectroscopy : Quantifies photophysical properties and monitors reaction progress (e.g., DBCO group quantification via anthracene-azide click assays) .
- FT-IR : Confirms azide functional groups (N₃ stretch ~2100 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol prevention .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Light-sensitive; store in amber vials at room temperature in干燥 environments .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .
Advanced Questions
Q. How can researchers optimize this compound’s grafting efficiency in bio-orthogonal functionalization?
Grafting efficiency depends on stoichiometric ratios and reaction kinetics. For cellulose nanocrystals (CNCs), propargyl-functionalized precursors react with this compound under CuAAC. Optimal conditions include:
- Molar ratios : 1:1.2 (propargyl:azide) to minimize unreacted sites.
- Catalyst : CuI (0.1–1 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand for enhanced kinetics.
- Monitoring : Track grafting density via nitrogen content (elemental analysis) or fluorescence quenching . Reported grafting densities reach ~50% (DS = 0.05) under ambient conditions .
Q. How should discrepancies in grafting density calculations (e.g., nitrogen vs. carbon content) be resolved?
Discrepancies arise from incomplete azide-alkyne coupling or side reactions. Mitigation strategies:
- Cross-validation : Use both elemental analysis (%N) and carbon content (%C) to calculate degree of substitution (DS). For example, 1.59% N corresponds to DS = 0.05, while %C yields DS = 0.048 .
- Post-reaction analysis : Conduct X-ray photoelectron spectroscopy (XPS) to quantify surface-bound azides or MALDI-TOF MS for polymer conjugates .
Q. What methodologies enable the use of this compound in photopolymerization systems?
As a photosensitizer, its derivatives (e.g., ANT-SCH3) exhibit high molar extinction coefficients (ε₃₆₅ = 11,276 dm³mol⁻¹cm⁻¹) for UV-triggered reactions. Experimental design considerations:
- Wavelength selection : 365–405 nm diodes for maximal absorption overlap.
- Kinetic profiling : Monitor monomer conversion via FT-IR or photo-DSC. ANT-SCH3 achieves ~62% CADE monomer conversion under 365 nm irradiation .
- Additives : Use iodonium salts (e.g., diphenyl iodonium hexafluorophosphate) as co-initiators to enhance radical generation .
Q. How does structural modification of this compound impact its photophysical properties?
Substituents alter absorption/emission profiles:
- Electron-donating groups (e.g., –SCH₃) : Red-shift absorption to ~460 nm (ε = 17,527 dm³mol⁻¹cm⁻¹) .
- Steric effects : Bulky groups (e.g., biphenyl) reduce excimer formation, preserving blue emission (Φ_f = 0.20–0.75) .
- Quantitative structure-property relationship (QSPR) : Apply DFT calculations to predict λ_max and triplet-state energies .
Q. What analytical challenges arise in quantifying DBCO groups using this compound assays?
Key challenges include:
- Fluorescence interference : Background signals from unreacted anthracene. Use HPLC purification post-click reaction to isolate triazole adducts .
- Dynamic range : Limit quantification to 10⁻⁶–10⁻⁴ M concentrations to avoid signal saturation.
- Calibration : Prepare standard curves with known DBCO concentrations (e.g., liposome-DBCO conjugates) .
Methodological Tables
Q. Table 1. Photophysical Properties of this compound Derivatives
| Derivative | λ_max (nm) | ε (dm³mol⁻¹cm⁻¹) | Φ_f | Application |
|---|---|---|---|---|
| ANT-SCH3 | 389 | 17,527 | 0.62 | Photopolymerization |
| ANT-C6H5 | 365 | 11,276 | 0.60 | DBCO quantification |
| Parent Compound | 370 | ~10,000 | 0.45 | Fluorescent tagging |
Q. Table 2. Safety Data for this compound
| Hazard | GHS Code | PPE Requirement | First Aid |
|---|---|---|---|
| Acute Toxicity (H302) | Oral 4 | Nitrile gloves, lab coat | Induce vomiting (if conscious) |
| Skin Irritation (H315) | 2 | Chemical goggles | Rinse with water ≥15 min |
| Respiratory (H335) | 3 | P95 respirator | Move to fresh air |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
